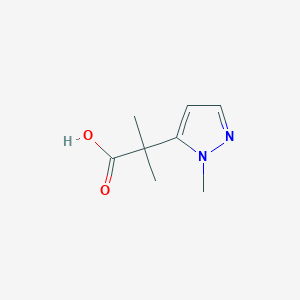
1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, also known as DCBEB, is a compound used in scientific research. It has been used in studies of its biochemical and physiological effects and its potential applications in laboratory experiments.
科学的研究の応用
Corrosion Inhibition
1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine and similar benzimidazole derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic media. These compounds are known to adsorb onto the steel surface, forming an insoluble complex with ferrous species, thereby preventing corrosion. The effectiveness of these inhibitors is influenced by the molecular structure, with variations in the benzimidazole segments affecting their efficiency. For example, a study showed that the inhibition efficiency increases with the number of benzimidazole segments in the molecule, highlighting the role of molecular design in corrosion inhibition applications (Tang et al., 2013).
Antimicrobial and Cytotoxic Activity
Benzimidazole derivatives, including compounds structurally related to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown promise in in vitro studies for their antibacterial and anticancer properties. For instance, certain derivatives have exhibited good antibacterial activity against various bacterial strains and significant cytotoxic activity against cancer cell lines, making them potential candidates for further development as antimicrobial and anticancer agents (Noolvi et al., 2014).
Coordination Chemistry and Anticancer Potential
The coordination chemistry of benzimidazole ligands, including those similar to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, with palladium(II) and platinum(II) has been explored for developing potential anticancer compounds. These complexes have been characterized using various physico-chemical techniques, and some have shown activity against cancer cell lines comparable to that of cisplatin. The research in this area focuses on understanding the interactions between metal centers and benzimidazole ligands and assessing their biological activities, which could lead to new therapeutic agents (Ghani & Mansour, 2011).
Safety and Hazards
将来の方向性
While there is limited information on the specific compound “1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine”, research on related compounds suggests potential future directions. For instance, the discovery of a highly active compound, YRL-03, which can effectively reduce lipid accumulation, suggests potential applications in the treatment of non-alcoholic fatty liver disease . Additionally, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-ethylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-2-19-16-20-14-5-3-4-6-15(14)21(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSRZOKRZGZZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)
![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)


![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)

